

PIKfyve-IN-2 target binding site on PIKfyve kinase

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Compound Focus: PIKfyve-IN-2

Cat. No.: S12861126

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How to Locate the Specific Binding Information

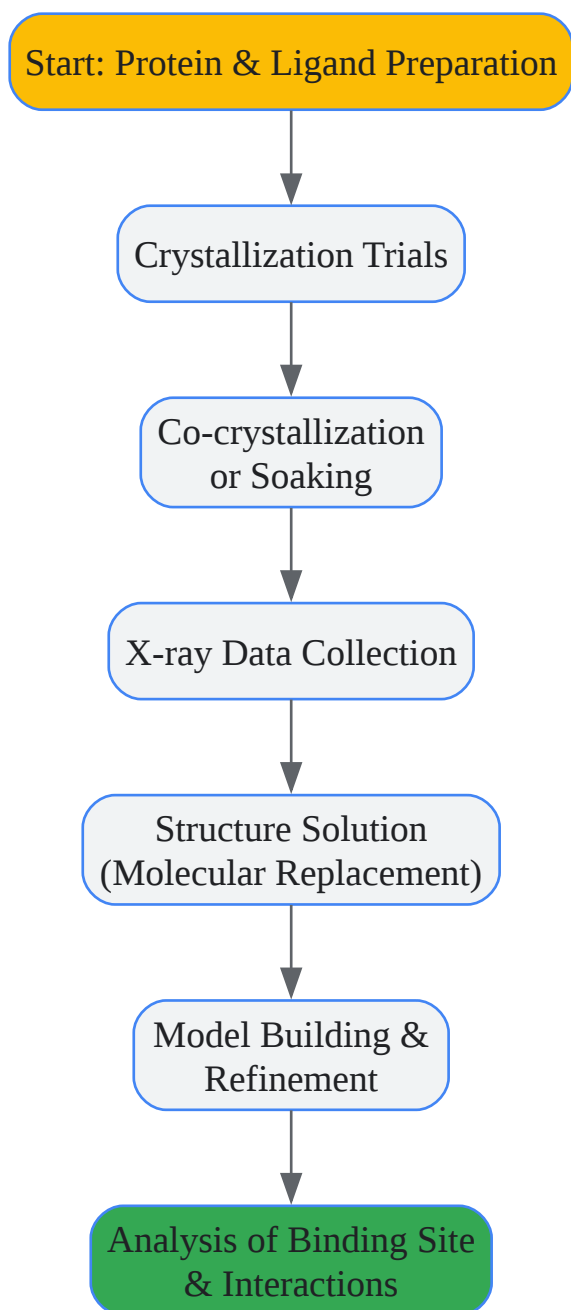
The binding site data you need is highly specialized and typically found in specific types of scientific publications. Here are the most effective strategies to locate this information:

- **Search Patent Literature:** The synthesis and initial characterization of **PIKfyve-IN-2** were likely disclosed in a patent. Patents often contain detailed structural and binding data. Search the USPTO, Google Patents, or the European Patent Office using the compound name as a keyword.
- **Query Specialized Scientific Databases:** Use resources that focus on protein-ligand structures and chemical biology.
 - **Protein Data Bank (PDB):** Search for "PIKfyve" to see if any co-crystal structures with inhibitors are available. While it may not be with **PIKfyve-IN-2** specifically, structures with other inhibitors can provide excellent insights into the binding pocket.
 - **BindingDB:** This database collects measured binding affinities and focuses on the interactions of proteins and small molecules. Searching for "PIKfyve" or "**PIKfyve-IN-2**" may yield relevant data.
- **Review Foundational PIKfyve Inhibitor Studies:** While the current search did not find your compound, several key inhibitors are well-studied. Understanding their binding can offer clues, as compounds from the same series often share a binding mode. The table below summarizes some of these key tool compounds.

Inhibitor Name	Key Characteristics & Notes	Relevant Citations
Apilimod	Early, well-characterized inhibitor; used in clinical trials; binding site information may be available and informative.	[1] [2]
SGC-PIKFYVE-1 / Compound 40	A highly potent, selective chemical probe; optimized from a previous inhibitor; good candidate for structural studies.	[3]
XMU-MP-7	A structurally distinct inhibitor with high affinity; molecular docking studies have been performed.	[2]

Experimental Workflow for Determining Binding Sites

To clarify the type of data you should be looking for, here is a common experimental workflow that researchers use to define a compound's binding site, which may be reported in the methods section of a paper.



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References

1. PIKfyve, a Class III PI Kinase, Is the Target of the Small ... [sciencedirect.com]
2. PIKfyve inhibitors against SARS-CoV-2 and its variants ... [nature.com]
3. Development of a Second-Generation, In Vivo Chemical ... [pmc.ncbi.nlm.nih.gov]

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